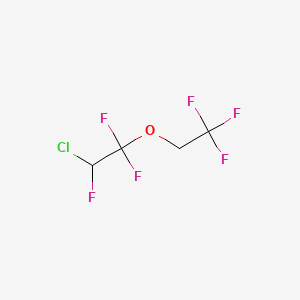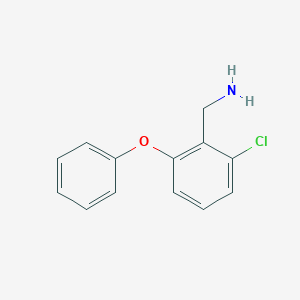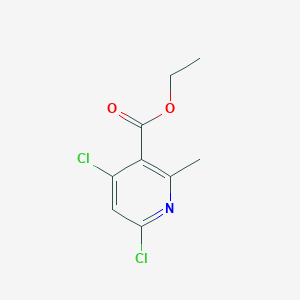
2-氯-4-(三氟甲基)吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C7H4ClF3N2O and its molecular weight is 224.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品行业
2-氯-4-(三氟甲基)吡啶-3-甲酰胺: 是合成活性农用化学品成分的关键中间体。其衍生物,例如三氟甲基吡啶 (TFMP),在作物保护中发挥着重要作用。 氟酰草胺丁酯的引入,一种 TFMP 衍生物,标志着这些化合物在农用化学品市场上的应用的开始 . 自那时起,已开发出超过 20 种新型含 TFMP 的农用化学品,突出了这种化合物在保护作物免受害虫侵害方面的意义 .
制药行业
在制药领域,由于其独特的理化性质,TFMP 衍生物得到广泛应用。这些衍生物已被整合到五种获得市场批准的医药产品中。 此外,几种含有 TFMP 部分的候选药物目前正在进行临床试验,表明其未来在医药应用方面的潜力 .
兽药
与在人类药物中的应用类似,2-氯-4-(三氟甲基)吡啶-3-甲酰胺衍生物已在兽药中找到应用。 两种含有 TFMP 结构的兽药产品已获准上市,展示了该化合物在动物保健方面的多功能性和有效性 .
金属有机框架 (MOF) 的合成
该化合物用于合成 MOF,MOF 是多孔材料,在气体储存、分离和催化方面具有应用。 该化合物中的三氟甲基可以增强 MOF 的稳定性和功能 .
氨基吡啶的制备
氨基吡啶在各种化学反应中具有价值,并且可以使用2-氯-4-(三氟甲基)吡啶-3-甲酰胺作为反应物来合成。 这些化合物在开发具有潜在应用于不同行业的新化学实体方面至关重要 .
用于有氧氧化偶联的催化配体
该化合物在二甲苯的有氧氧化偶联反应中作为催化配体,用于区域选择性地制备四甲基联苯。 该过程由钯催化,对于创造用于电子材料和其他先进技术的化合物至关重要 .
改进的 Ullmann 反应
2-氯-4-(三氟甲基)吡啶-3-甲酰胺: 可用于改进的 Ullmann 反应,制备联吡啶衍生物。 这些衍生物在配位化学领域很重要,并在创建复杂分子结构方面有应用 .
气相反应
由于氟原子和吡啶部分的独特特性,该化合物也参与气相反应。 这些反应在生产各种氟化有机化学品方面意义重大,这些化学品在研究和工业应用中越来越重要 .
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .
生化分析
Biochemical Properties
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .
Metabolic Pathways
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .
属性
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFYGMDUWFDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382189 |
Source


|
| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-28-3 |
Source


|
| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
